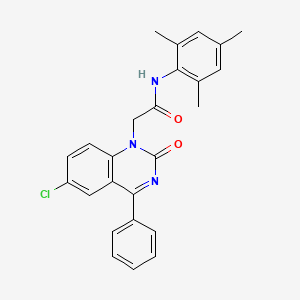

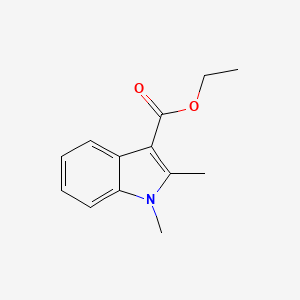

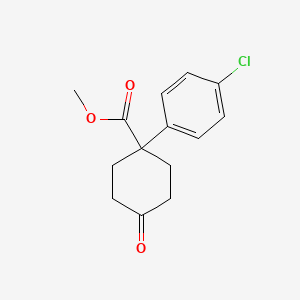

2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile” is a chemical compound that has garnered interest as a possible therapeutic remedy for a variety of ailments . It is a versatile compound with a unique molecular structure, which can be utilized in various studies, ranging from drug discovery to material synthesis.

Wissenschaftliche Forschungsanwendungen

Asymmetric Michael Addition Catalysis

A study by Inokuma, Hoashi, and Takemoto (2006) explores the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, emphasizing the role of intramolecular and intermolecular hydrogen bonding in catalysis. This research highlights the potential application of thiourea catalysts in asymmetric synthesis, potentially including reactions involving compounds structurally related to 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile (Inokuma, Hoashi, & Takemoto, 2006).

Photoinduced Intramolecular Charge Transfer

Yang et al. (2004) investigated the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, noting the impact of cyano and other substituents on the photophysical properties. This study provides insights into designing molecules with tailored photochemical behaviors, which could be applicable to derivatives of 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile for photonic and electronic applications (Yang et al., 2004).

Antimicrobial Activity of Thiopyrimidine Derivatives

Hawas, Al-Omar, Amr, and Hammam (2012) synthesized a series of thiopyrimidine and thiazolopyrimidine derivatives starting from 2,6-dibenzylidene-3-methylcyclohexanone, examining their antimicrobial activities. This research suggests the potential of incorporating the cyano and thiofunctional groups, as found in 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile, into bioactive molecules for developing new antimicrobial agents (Hawas et al., 2012).

Anticancer Assessment of Cyanopyridine Derivatives

Mansour, Sayed, Marzouk, and Shaban (2021) assessed the anticancer properties of new 2-amino-3-cyanopyridine derivatives, revealing the structural relevance of the cyano group in enhancing biological activity against cancer. The study underscores the significance of cyanopyridine scaffolds, similar to that in 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile, in medicinal chemistry and drug design for cancer therapy (Mansour et al., 2021).

Novel Antitumor Heterocyclic Compounds

Shams, Mohareb, Helal, and Mahmoud (2010) reported on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Their work highlights the potential for compounds like 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile to serve as precursors or models in the development of new antitumor agents, with varied heterocyclic structures showing high inhibitory effects on cancer cell lines (Shams et al., 2010).

Safety and Hazards

While specific safety and hazard information for “2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile” was not found, it’s important to handle all chemical compounds with care. For example, 4-Cyanobenzyl bromide, a compound with a similar structure, is known to cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Eigenschaften

IUPAC Name |

2-[(4-cyanophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3S/c1-11-2-7-14(9-17)15(18-11)19-10-13-5-3-12(8-16)4-6-13/h2-7H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXACGWIZOCMBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)SCC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)

![2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride](/img/structure/B2918283.png)

![1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile](/img/structure/B2918286.png)

![(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2918290.png)

![2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2918296.png)